3-Chloro-2,6-difluorobenzoic acid
Overview
Description
3-Chloro-2,6-difluorobenzoic acid is an organic compound with the molecular formula C7H3ClF2O2 and a molecular weight of 192.55 g/mol . It is a derivative of benzoic acid, characterized by the presence of chlorine and fluorine atoms on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,6-difluorobenzoic acid can be achieved through several methods. One common approach involves the reaction of 1-bromo-2,4-difluorobenzene with a strong, non-nucleophilic base, followed by treatment with an electrophilic reagent to introduce the chlorine atom . Another method involves the use of butyllithium and carbon dioxide to convert 1-bromo-2,4-difluorobenzene into the desired benzoic acid derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of robust catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2,6-difluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The carboxylic acid group can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Chloro-2,6-difluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2,6-difluorobenzoic acid involves its interaction with specific molecular targets. For example, in enzyme inhibition studies, it can bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzoic acid: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-Chloro-4,5-difluorobenzoic acid: Has different substitution patterns, leading to variations in chemical reactivity and applications.
2,4-Dichloro-3,5-difluorobenzoic acid: Contains additional chlorine atoms, which can influence its chemical properties and reactivity.
Uniqueness
3-Chloro-2,6-difluorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and makes it suitable for specialized applications in synthetic chemistry and research .
Properties
IUPAC Name |
3-chloro-2,6-difluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O2/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APQTVWJSXBBNEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=O)O)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378533 | |
Record name | 3-chloro-2,6-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
225104-76-7 | |
Record name | 3-chloro-2,6-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-2,6-difluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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